molecular formula C6H9ClF3NO3 B2447578 6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride CAS No. 2408962-62-7

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride

Cat. No.: B2447578
CAS No.: 2408962-62-7
M. Wt: 235.59
InChI Key: KUDSAPXHCGGMIH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a morpholine ring, which is further substituted with a carboxylic acid group The hydrochloride form indicates that it is present as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride typically involves the introduction of the trifluoromethyl group into the morpholine ring. One common method is through the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the morpholine ring can facilitate interactions with biological membranes, improving the compound’s cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: A compound with a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylpyridine: A pyridine ring substituted with a trifluoromethyl group.

    Trifluoromethylphenol: A phenol derivative with a trifluoromethyl group.

Uniqueness

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride is unique due to the presence of both a morpholine ring and a carboxylic acid group, which provide distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)4-2-10-1-3(13-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSAPXHCGGMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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